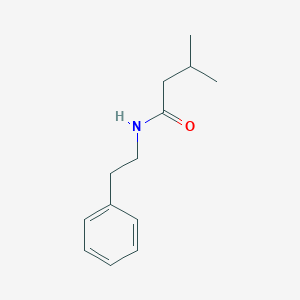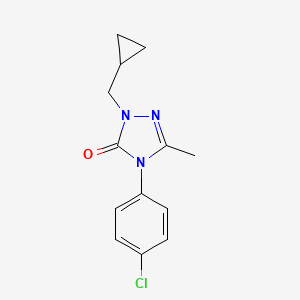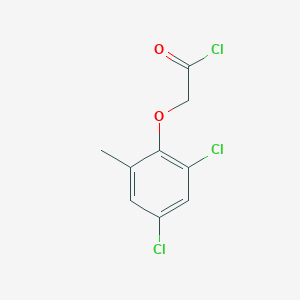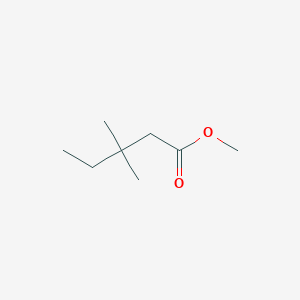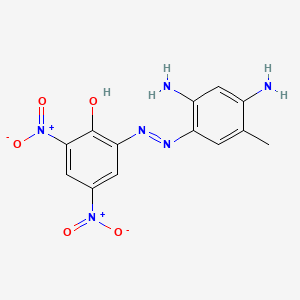![molecular formula C21H30N2O2 B1622686 2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile CAS No. 320580-51-6](/img/structure/B1622686.png)
2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile
Descripción general
Descripción
2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile is an organic compound with a complex structure that includes a cyanomethyl group, a dimethyloctoxy group, and a methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a phenol derivative with a suitable alkyl halide, followed by the introduction of the cyanomethyl group through a nucleophilic substitution reaction. The final step often involves the methoxylation of the phenyl ring under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or potassium carbonate can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of new pharmaceuticals or as a probe in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile depends on its specific application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but often include interactions with nucleophilic or electrophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-hydroxyphenyl]acetonitrile: Similar structure but with a hydroxy group instead of a methoxy group.
2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-ethoxyphenyl]acetonitrile: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of 2-[4-(Cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts.
Propiedades
IUPAC Name |
2-[4-(cyanomethyl)-2-(3,7-dimethyloctoxy)-5-methoxyphenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O2/c1-16(2)6-5-7-17(3)10-13-25-21-15-18(8-11-22)20(24-4)14-19(21)9-12-23/h14-17H,5-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSBGAFJARYUJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=C(C=C1CC#N)OC)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391226 | |
| Record name | AC1MNBKV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320580-51-6 | |
| Record name | AC1MNBKV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




